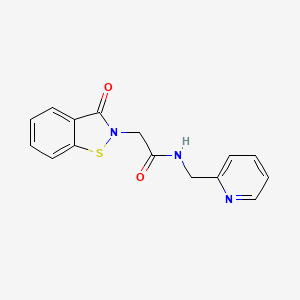![molecular formula C33H29N3O3 B5076959 1-benzyl-5-(4-ethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5076959.png)
1-benzyl-5-(4-ethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It also contains a benzyl group attached to the isoquinoline . Isoquinoline is a structural isomer of quinoline and is a part of many natural plant alkaloids .
Synthesis Analysis
Isoquinoline derivatives can be synthesized by several methods . One common method involves the condensation of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne . Another method involves an oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes .Molecular Structure Analysis
The molecular structure of the compound would be complex due to the presence of multiple functional groups and rings. The core structure would be the isoquinoline ring, with additional benzyl, ethoxyphenyl, dimethoxy, and phenyl groups attached .Chemical Reactions Analysis
The compound, being a derivative of isoquinoline, would likely participate in reactions similar to other isoquinoline derivatives. This could include reactions such as palladium-catalyzed coupling, copper (I)-catalyzed tandem reactions, and Ru (II)-catalyzed C-H functionalization/annulation .Future Directions
Properties
IUPAC Name |
1-benzyl-5-(4-ethoxyphenyl)-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N3O3/c1-4-39-25-17-15-23(16-18-25)32-27-21-30(38-3)29(37-2)20-26(27)31-28(19-22-11-7-5-8-12-22)35-36(33(31)34-32)24-13-9-6-10-14-24/h5-18,20-21H,4,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKQGBQAEKNOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C4=CC(=C(C=C42)OC)OC)C(=NN3C5=CC=CC=C5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1-Ethylpyrazol-4-yl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B5076881.png)

![5-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-2-thioxo-4-imidazolidinone](/img/structure/B5076893.png)
![N-[2-[2-[2-(2-acetamidophenoxy)ethoxy]ethoxy]phenyl]acetamide](/img/structure/B5076905.png)
![N,N-diethyl-1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5076913.png)


![N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B5076947.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5076951.png)
![2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}benzoic acid](/img/structure/B5076966.png)
![2-[[2-(4-Phenylphenyl)acetyl]amino]benzamide](/img/structure/B5076968.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(3-pyridylmethyl)piperazine](/img/structure/B5076971.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5076976.png)
![2-(1-adamantyl)-2-[(4-methoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B5076987.png)
